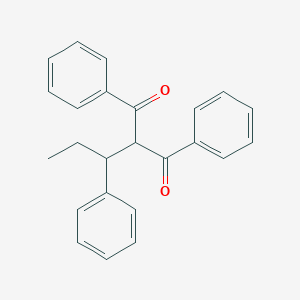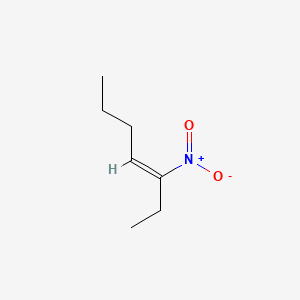
3-Nitro-3-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-3-heptene: is an organic compound with the molecular formula C7H13NO2 . It is characterized by the presence of a nitro group (-NO2) attached to the third carbon of a heptene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Nitro-3-heptene can be synthesized through a multi-step reaction involving butyraldehyde and 1-nitropropane. The reaction typically involves the use of sodium hydroxide (NaOH) and acetyl chloride (AcCl) as reagents, followed by neutralization with sodium carbonate (Na2CO3) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-3-heptene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-3-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro group.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-nitro-3-heptene involves its reactive nitro group, which can participate in various chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Nitropropene: Similar structure but with a shorter carbon chain.
3-Nitro-2-heptene: Similar structure but with the nitro group on a different carbon.
3-Nitro-4-heptene: Similar structure but with the nitro group on a different carbon.
Uniqueness: 3-Nitro-3-heptene is unique due to its specific placement of the nitro group on the third carbon of the heptene chain, which influences its reactivity and the types of reactions it can undergo. This specific structure can make it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
6187-24-2 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(Z)-3-nitrohept-3-ene |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3/b7-6- |
Clé InChI |
GWDKXPLSCZJVHP-SREVYHEPSA-N |
SMILES isomérique |
CCC/C=C(/CC)\[N+](=O)[O-] |
SMILES canonique |
CCCC=C(CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


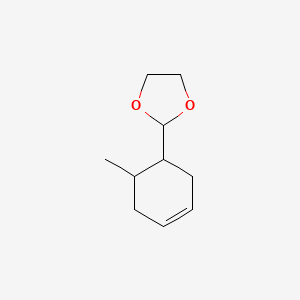
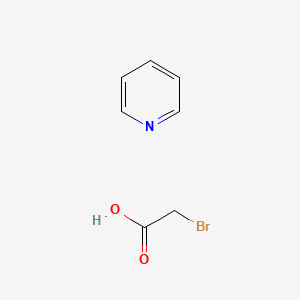

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
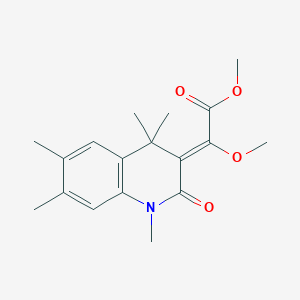

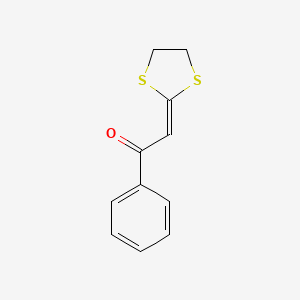
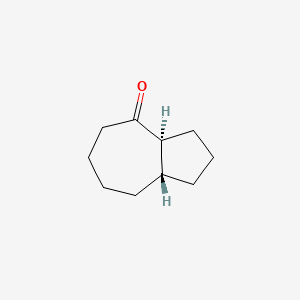
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)



